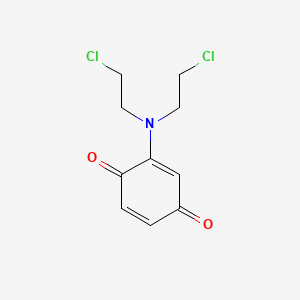
Benzo(b)chrysene
概要
説明
Benzo(b)chrysene (B(b)C) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment as a result of combustion processes. It is a major component of the soot produced by burning fossil fuels, and is a known carcinogen. B(b)C has been extensively studied due to its potential health effects and its presence in the environment. In
科学的研究の応用
Carcinogenic Properties and DNA Damage : Benzo[g]chrysene is recognized as a potent carcinogen. Lloyd and Hanawalt (2002) studied its effects on human fibroblasts, particularly focusing on the formation and repair of DNA adducts, which are a form of DNA damage. They found that p53, a tumor suppressor gene, plays a crucial role in the repair of DNA adducts formed by benzo[g]chrysene, highlighting the substance's carcinogenic potential and the body's response mechanism (Lloyd & Hanawalt, 2002).
Metabolic Activation in Human Cells : Agarwal et al. (1997) demonstrated that benzo[g]chrysene can be metabolically activated in human cells, specifically in the human mammary carcinoma cell line MCF-7. This activation leads to the formation of major DNA adducts, suggesting a risk for humans due to environmental exposure (Agarwal et al., 1997).
Synthesis and Chemical Studies : Agarwal, Boyd, and Jennings (1985) focused on the chemical synthesis of benzo[g]chrysene and its derivatives. This research is essential for understanding the compound's chemical properties and potential applications in various scientific fields (Agarwal, Boyd, & Jennings, 1985).
Comparison of Carcinogenic Properties : Amin et al. (2003) compared the carcinogenic properties of different regions of benzo[c]chrysene in female CD rats. They found that the fjord region diol epoxide of benzo[c]chrysene is a potent mammary carcinogen, while the bay region diol epoxide lacks activity in this assay. This study helps in understanding the specific carcinogenic activities of different parts of the molecule (Amin et al., 2003).
Environmental Impact Studies : The impact of benzo[g]chrysene on the environment has been studied extensively. For instance, Miller and Olejnik (2001) investigated the decomposition of benzo[g]chrysene in water, providing insights into its behavior and potential risks in aquatic environments (Miller & Olejnik, 2001).
Safety and Hazards
作用機序
Target of Action
Benzo(b)chrysene, also known as dibenzo-2,3,7,8-phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter It is known that pahs in general interact with cellular components, including dna, proteins, and lipids .
Mode of Action
Like other pahs, it is likely to interact with its targets through a series of complex biochemical reactions . These interactions can lead to changes in cellular function, potentially resulting in toxic effects .
Biochemical Pathways
For example, they can disrupt the normal function of proteins, inhibit enzyme activity, and interfere with DNA replication . The specific pathways affected by this compound would require further investigation.
Pharmacokinetics
Like other pahs, it is likely to be lipophilic and may accumulate in fatty tissues . Its bioavailability would depend on several factors, including the route of exposure and the individual’s metabolic capacity .
Result of Action
It is known that pahs can have various toxic effects, including genotoxicity, carcinogenicity, and teratogenicity . These effects are likely due to the interaction of PAHs with cellular components and their disruption of normal cellular processes .
生化学分析
Biochemical Properties
Benzo(b)chrysene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in its metabolism. One of the key enzymes that interact with this compound is cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further interact with DNA, leading to mutagenic effects. Additionally, this compound can induce the expression of enzymes such as laccase and catechol 1,2-dioxygenase, which are involved in its degradation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, resulting in cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can covalently bind to DNA and proteins. This binding can result in the formation of DNA adducts, leading to mutations and carcinogenesis. Additionally, this compound can inhibit the activity of certain enzymes involved in cellular detoxification, further exacerbating its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation through enzymatic and non-enzymatic pathways. Long-term exposure to this compound has been associated with persistent changes in gene expression and cellular function, including increased susceptibility to oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxic effects, including liver damage, immunosuppression, and carcinogenesis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound to form reactive intermediates, which can be further metabolized to less toxic compounds through conjugation reactions. The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as lipid solubility and tissue perfusion .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects. For example, the formation of DNA adducts by this compound primarily occurs in the nucleus, leading to mutagenic and carcinogenic outcomes .
特性
IUPAC Name |
pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRIGYJXSQDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175664 | |
| Record name | Benzo(b)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214-17-5 | |
| Record name | Benzo[b]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000214175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(B)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON074YM4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Benzo(b)chrysene in environmental analysis?
A1: this compound is often found in complex mixtures alongside other PAHs in environmental samples like coal tar, combustion products [], lacustral sediments [], air particulate matter [, ], and even food products [, ]. Its presence, along with other PAHs, is used to assess the impact of anthropogenic activities on the environment and potential risks to human health.
Q2: How do researchers analyze this compound in complex matrices?
A2: Several analytical techniques are employed for the identification and quantification of this compound. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies isomers based on their mass-to-charge ratio, enabling the quantification of this compound in complex mixtures like coal tar [].
- High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method, often coupled with solid-phase extraction (SPE) for sample cleanup, offers high sensitivity and selectivity for analyzing this compound in various matrices, such as edible oils [, ].
- Shpol'skii Spectrofluorimetry: This highly sensitive and selective technique analyzes this compound in n-alkane matrices at low temperatures, yielding high-resolution fluorescence spectra for accurate quantification [].
Q3: What are the key structural features of this compound?
A3: this compound is a five-ring polycyclic aromatic hydrocarbon (PAH). Its structure significantly influences its properties and behavior.
Q4: How does the structure of this compound relate to its photochemical reactivity?
A4: Studies have shown that structurally similar molecules, like 1-Styrylanthracene, can undergo photocyclization to form dihydrophenanthrene-type products, which can then be oxidized to yield compounds like this compound [, ]. This highlights the potential for photochemical transformations of PAHs in the environment.
Q5: Are there alternative acenes with potentially better properties than this compound for organic electronics?
A5: Computational chemistry studies have investigated various isomers of pentacene (C22H14) as potential candidates for organic thin-film transistors (OTFTs) []. While pentacene itself suffers from air instability, isomers like benzo[g]chrysene and naphtho[c]phenanthrene exhibit greater stability and comparable ionization energies to picene, a known air-stable acene. This suggests that exploring structural analogs of this compound could lead to discovering novel materials with enhanced properties for organic electronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



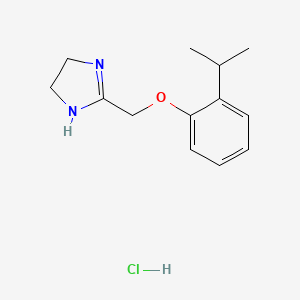
![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)


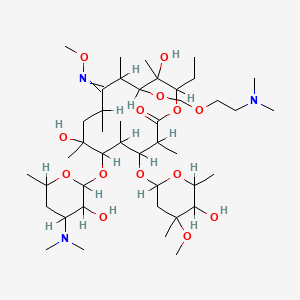
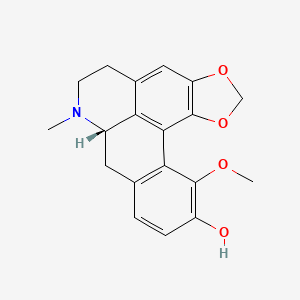
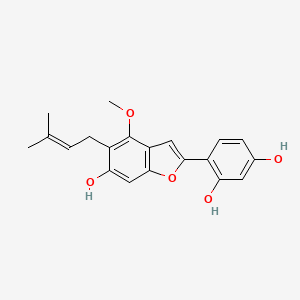
![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)
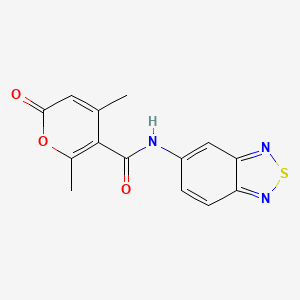
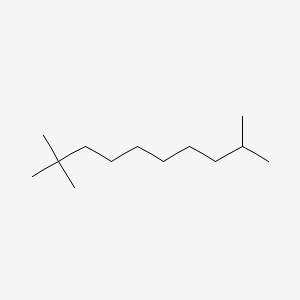

![17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1194126.png)
